molecular formula C6H6F2N2OS B176936 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol CAS No. 1204298-69-0

6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol

Cat. No. B176936
M. Wt: 192.19 g/mol
InChI Key: DZDXRTFBLGDDJC-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol, also known as DFMT, is a small molecule compound found in a variety of organisms. It is a sulfur-containing heterocyclic compound and is a derivative of pyrimidine, a five-membered ring structure. DFMT has been identified as a potential therapeutic agent due to its ability to interact with a variety of biological targets and pathways.

Scientific Research Applications

Synthesis and Characterization

The compound 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol, due to its structural similarity with pyrimidine derivatives, may play a significant role in the synthesis and characterization of various pharmacologically active substances. Pyrimidine derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, COX inhibitor, anticancer, antiallergic, and analgesic properties. A study by Gondkar, Deshmukh, and Chaudhari (2013) on substituted 1,2,3,4 tetrahydropyrimidine derivatives, which share a functional group similarity, highlighted their potential in vitro anti-inflammatory activity. These derivatives exhibit potent anti-inflammatory effects, underscoring the relevance of exploring compounds with pyrimidine cores for medicinal chemistry applications (Gondkar, Deshmukh, & Chaudhari, 2013).

Medicinal Chemistry and Pharmacology

The pyrimidine core is a fundamental element in the design of drug-like molecules due to its synthetic versatility and non-toxic nature. Compounds featuring this moiety have shown a wide range of medicinal properties, including actions as anticancer agents, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of pyrimidine derivatives have garnered attention for their potential in addressing various disease targets, indicating significant room for further exploration of this scaffold in drug development (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Green Chemistry Applications

The Biginelli Reaction, a one-pot acid-catalyzed cyclocondensation involving a β-keto ester, urea, and aromatic aldehyde, leads to the synthesis of 3,4-dihydro-2(H)-pyrimidinones (DHPMs). This methodology has been adapted to a greener approach, minimizing environmental impact while maximizing yield and efficiency. Given the structural relevance, 6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol could be a candidate for the synthesis of DHPMs through environmentally friendly methodologies, highlighting the importance of integrating green chemistry principles in the development of pharmacologically active compounds (Panda, Khanna, & Khanna, 2012).

properties

IUPAC Name

4-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2OS/c1-12-6-9-3(5(7)8)2-4(11)10-6/h2,5H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDXRTFBLGDDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622341
Record name 6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)-2-(methylthio)pyrimidin-4-ol

CAS RN

1204298-69-0
Record name 6-(Difluoromethyl)-2-(methylthio)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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